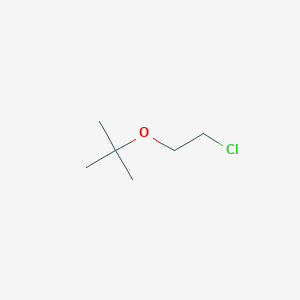

2-(2-Chloroethoxy)-2-methyl-propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNWJJTUIFHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Chloroethoxy)-2-methyl-propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(2-Chloroethoxy)-2-methyl-propane (CAS No. 17229-11-7). This bifunctional molecule, containing both a sterically hindered ether linkage and a primary alkyl chloride, presents unique characteristics relevant to organic synthesis and drug development. This document summarizes its known physical and chemical properties, outlines a detailed experimental protocol for its likely synthesis via the Williamson ether synthesis, and explores its potential reactivity. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Chemical Identity and Physical Properties

This compound, also known as ethylene chlorohydrin t-butyl ether, is an organic compound with the molecular formula C₆H₁₃ClO.[1] Its structure features a tert-butyl group linked via an ether oxygen to a 2-chloroethyl group. This combination of a bulky, acid-labile ether and a reactive alkyl halide makes it a potentially useful building block in organic chemistry.

Table 1: Chemical Identifiers and Computed Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane | PubChem[1] |

| Synonyms | Ethylene chlorohydrin t-butyl ether, Propane, 2-(2-chloroethoxy)-2-methyl- | PubChem[1] |

| CAS Number | 17229-11-7 | PubChem[1] |

| Molecular Formula | C₆H₁₃ClO | PubChem[1] |

| Molecular Weight | 136.62 g/mol | PubChem[1] |

| Monoisotopic Mass | 136.0654927 Da | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not widely published. However, based on the known spectral properties of analogous t-butyl ethers and chloroalkanes, a predicted spectroscopic profile can be constructed.[2][3][4][5][6][7][8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals |

| ¹H NMR | - Singlet, ~1.2 ppm (9H, -C(CH₃)₃) - Triplet, ~3.6 ppm (2H, -O-CH₂-) - Triplet, ~3.7 ppm (2H, -CH₂-Cl) |

| ¹³C NMR | - ~28 ppm (-C(C H₃)₃) - ~65 ppm (-O-C H₂-) - ~43 ppm (-C H₂-Cl) - ~75 ppm (-C (CH₃)₃) |

| IR Spectroscopy | - Strong C-O stretch: ~1100-1150 cm⁻¹[2][3][9] - C-H stretch (sp³): ~2850-3000 cm⁻¹[3] - C-Cl stretch: ~650-750 cm⁻¹ |

| Mass Spectrometry | - Weak molecular ion peak (M⁺) at m/z 136/138 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio).[10] - Prominent base peak at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.[11][12][13] - Other fragments from alpha-cleavage and loss of chloroethene. |

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely used method for preparing unsymmetrical ethers like this compound is the Williamson ether synthesis.[14][15][16] This Sₙ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[16][17] To avoid a competing elimination reaction, which is prevalent with tertiary alkyl halides, the synthetic strategy must involve the tert-butoxide as the nucleophile and a 2-haloethanol derivative as the electrophile.[15][18]

Detailed Methodology

Reaction Scheme: (CH₃)₃CONa + BrCH₂CH₂Cl → (CH₃)₃COCH₂CH₂Cl + NaBr

Materials:

-

Sodium tert-butoxide (t-BuONa)

-

1-Bromo-2-chloroethane

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[19]

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium tert-butoxide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Solvent Addition: Add anhydrous THF to the flask and stir the suspension.

-

Reagent Addition: Cool the flask in an ice-water bath. Dissolve 1-bromo-2-chloroethane in anhydrous THF and add it dropwise to the stirred suspension of sodium tert-butoxide over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

References

- 1. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 3. fiveable.me [fiveable.me]

- 4. tert-Butyl methyl ether(1634-04-4) 1H NMR [m.chemicalbook.com]

- 5. tert-Butyl methyl ether(1634-04-4) 13C NMR spectrum [chemicalbook.com]

- 6. tert-Butyl ethyl ether(637-92-3) 1H NMR spectrum [chemicalbook.com]

- 7. tert-Butyl ethyl ether(637-92-3) 13C NMR spectrum [chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 13. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. doubtnut.com [doubtnut.com]

- 19. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

Synthesis of 2-(2-Chloroethoxy)-2-methyl-propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis route for 2-(2-Chloroethoxy)-2-methyl-propane, a valuable intermediate in various chemical syntheses. The described methodology is grounded in established organic chemistry principles, primarily the Williamson ether synthesis followed by a chlorination step. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory application.

Overview of the Synthetic Route

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of the ether linkage via the Williamson ether synthesis, reacting a tert-butoxide source with a 2-haloethanol. The subsequent step focuses on the conversion of the terminal hydroxyl group to a chloride.

The preferred pathway, to mitigate competing elimination reactions, utilizes a hindered alkoxide (tert-butoxide) and a less sterically hindered primary halide. Therefore, the synthesis commences with the reaction of a tert-butyl alcohol derivative with 2-chloroethanol to form the intermediate, 2-(tert-butoxy)ethanol. This intermediate is then chlorinated to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-(tert-butoxy)ethanol via Williamson Ether Synthesis

This procedure outlines the formation of the ether linkage.

Materials:

-

tert-Butyl alcohol

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

2-Chloroethanol

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation (if starting from tert-butyl alcohol): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl alcohol to anhydrous THF. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium tert-butoxide.

-

Alternative Alkoxide: Alternatively, commercially available potassium tert-butoxide can be used directly. Dissolve the potassium tert-butoxide in anhydrous THF or DMF.

-

Ether Synthesis: To the prepared alkoxide solution, add 2-chloroethanol dropwise via the dropping funnel at a rate that maintains the reaction temperature below 30°C. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 2-(tert-butoxy)ethanol can be purified by fractional distillation.

Step 2: Synthesis of this compound

This procedure details the chlorination of the intermediate alcohol.

Materials:

-

2-(tert-butoxy)ethanol

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Chloroform (CHCl₃)

-

Pyridine (optional, as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Chlorination: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 2-(tert-butoxy)ethanol in anhydrous dichloromethane. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl gas generated.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC analysis.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Transfer the mixture to a separatory funnel and separate the layers.

-

Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are dependent on specific reaction conditions and purification efficiency.

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Boiling Point (°C) |

| 1 | tert-Butyl alcohol | 2-Chloroethanol | 2-(tert-butoxy)ethanol | 60-80 | 149-151 |

| 2 | 2-(tert-butoxy)ethanol | Thionyl chloride | This compound | 70-90 | 152-154 |

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall synthesis workflow for this compound.

Signaling Pathway of Williamson Ether Synthesis

The diagram below outlines the key transformations in the Williamson ether synthesis step.

Caption: Key steps in the Williamson ether synthesis of 2-(tert-butoxy)ethanol.

An In-depth Technical Guide to 2-(2-Chloroethoxy)-2-methyl-propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)-2-methyl-propane, a halogenated ether of interest in synthetic organic chemistry. The document details the compound's chemical identifiers, and physical and chemical properties, and outlines a plausible experimental protocol for its synthesis via the Williamson ether synthesis. Due to a lack of available data in the public domain, this guide does not cover biological signaling pathways. The information is presented to be a valuable resource for researchers and professionals in drug development and other scientific fields requiring detailed information on this chemical entity.

Chemical Identifiers and Properties

This compound is a chemical compound with the molecular formula C₆H₁₃ClO. It is also known by several synonyms, the most common being ethylene chlorohydrin t-butyl ether. Below is a summary of its key identifiers and computed properties.

Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 17229-11-7[1] |

| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane[1] |

| Synonyms | Ethylene chlorohydrin t-butyl ether, Propane, 2-(2-chloroethoxy)-2-methyl-[1] |

| PubChem CID | 12504184[2] |

| SMILES | CC(C)(C)OCCCl[1] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₃ClO[1] |

| Molecular Weight | 136.62 g/mol [1] |

| Appearance | No data available |

| Boiling Point | No data available |

| Density | No data available |

| Solubility | No data available |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

tert-Butanol

-

Sodium hydride (NaH) or sodium metal (Na)

-

2-Chloroethanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Sodium tert-butoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add tert-butanol dissolved in an anhydrous solvent like diethyl ether or THF.

-

Slowly add sodium hydride (or small pieces of sodium metal) to the stirred solution at 0 °C (ice bath). The reaction is exothermic and produces hydrogen gas, which should be safely vented.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium tert-butoxide.

-

Ether Synthesis: Cool the freshly prepared sodium tert-butoxide solution to 0 °C.

-

Slowly add a solution of 2-chloroethanol in the same anhydrous solvent to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Searches of scientific literature and chemical databases did not yield any studies investigating its effects on biological systems. A related compound, 2-(2-chloroethoxy)propane, has been described as a useful reagent for the synthesis of biologically active small molecules, but this does not provide specific information on the target compound's own activity.[6]

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed Williamson ether synthesis for this compound.

Caption: Proposed Williamson Ether Synthesis Workflow.

Logical Relationship in Synthesis

This diagram shows the logical relationship between the starting materials and the final product in the proposed synthesis.

Caption: Reactant to Product Logical Relationship.

Conclusion

This compound is a chemical intermediate with well-defined identifiers and properties. While specific experimental protocols for its synthesis are not extensively documented, the Williamson ether synthesis provides a reliable and logical route for its preparation. The absence of data on its biological activity and related signaling pathways suggests that this compound has primarily been of interest for its utility in chemical synthesis rather than for its biological effects. This guide serves as a foundational resource for researchers, and further investigation into its properties and potential applications is warranted.

References

- 1. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

"molecular weight and formula of 2-(2-Chloroethoxy)-2-methyl-propane"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of the chemical compound 2-(2-Chloroethoxy)-2-methyl-propane. It is intended for use by professionals in research and development who require information on its fundamental chemical and physical properties. This compound is a halogenated ether, and its structure suggests potential utility as a non-polar solvent or as an intermediate in organic synthesis.

Chemical Identity and Properties

This compound, also known as ethylene chlorohydrin t-butyl ether, is characterized by the molecular formula C6H13ClO.[1] The structural arrangement consists of a tert-butyl group linked to a 2-chloroethyl group through an ether linkage.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C6H13ClO | PubChem[1] |

| Molecular Weight | 136.62 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 136.0654927 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem (Computed)[1] |

| XLogP3 | 1.7 | PubChem (Computed)[1] |

Molecular Structure

The structure of this compound is foundational to its chemical behavior. The presence of a bulky tert-butyl group can sterically hinder reactions at the ether oxygen, while the primary alkyl chloride provides a site for nucleophilic substitution.

Caption: 2D representation of the this compound molecule.

Experimental Protocols

Conceptual Synthesis Pathway: Williamson Ether Synthesis

A common method for preparing unsymmetrical ethers is the Williamson ether synthesis. This process involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this would involve the reaction of potassium tert-butoxide with 1,2-dichloroethane.

Reaction: (CH₃)₃CO⁻K⁺ + ClCH₂CH₂Cl → (CH₃)₃COCH₂CH₂Cl + KCl

Proposed General Protocol:

-

Preparation of Alkoxide: Sodium or potassium metal is dissolved in anhydrous tert-butanol to form the corresponding tert-butoxide.

-

Reaction: A stoichiometric excess of 1,2-dichloroethane is added to the alkoxide solution at a controlled temperature, typically with stirring.

-

Workup: The reaction mixture is quenched with water, and the organic layer is separated.

-

Purification: The crude product is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation under reduced pressure.

Note: This protocol is a general representation and has not been optimized for this specific compound. Yields and specific reaction conditions would require experimental determination.

The following diagram illustrates the logical workflow of this proposed synthesis.

Caption: Conceptual workflow for the synthesis of the target compound.

Spectroscopic Data

As of the date of this guide, public databases do not contain experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. Such data would be essential for the unambiguous identification and characterization of the compound and would need to be generated upon its synthesis.

Safety and Handling

Detailed toxicology and safety data for this compound are not available. Based on its structure as a chlorinated ether, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may be flammable and potentially harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

This compound is a chemical compound with a defined molecular formula and computed properties. However, a significant lack of experimentally derived data, including physical properties, detailed synthesis protocols, and spectroscopic data, limits its current practical application in a research and development setting. The information provided herein serves as a foundational guide, and further experimental investigation is required to fully characterize this compound.

References

"physical and chemical stability of 2-(2-Chloroethoxy)-2-methyl-propane"

An In-depth Technical Guide to the Physical and Chemical Stability of 2-(2-Chloroethoxy)-2-methyl-propane

Introduction

This compound, also known as tert-butyl 2-chloroethyl ether, is a chemical intermediate used in various organic syntheses.[1] Its utility in multi-step reactions necessitates a thorough understanding of its physical and chemical stability. This guide provides a comprehensive overview of the stability profile of this compound, including its physical properties, potential degradation pathways, and recommended analytical methods for stability assessment. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application. A summary of its computed properties is presented in Table 1.

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13ClO | [1] |

| Molecular Weight | 136.62 g/mol | [1] |

| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane | [1] |

| Canonical SMILES | CC(C)(C)OCCCl | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 136.0654927 Da | [1] |

| Monoisotopic Mass | 136.0654927 Da | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

Note: These properties are computationally derived and may vary from experimentally determined values.

Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is primarily influenced by its susceptibility to hydrolysis, a reaction common for related compounds like 2-chloro-2-methylpropane (tert-butyl chloride).[2][3][4]

Hydrolysis

The presence of a tert-butyl ether group and a primary alkyl chloride suggests that hydrolysis is a significant degradation pathway. The hydrolysis of the closely related 2-chloro-2-methylpropane proceeds readily, and the reaction can be monitored by a change in pH.[2][4] It is anticipated that this compound will undergo hydrolysis under aqueous conditions, particularly at non-neutral pH and elevated temperatures.

The hydrolysis can likely proceed via two main routes:

-

Cleavage of the tert-butyl ether linkage: This is expected to be favorable under acidic conditions, leading to the formation of tert-butanol and 2-chloroethanol.

-

Hydrolysis of the chloroethyl group: This would result in the formation of 2-(2-hydroxyethoxy)-2-methyl-propane and hydrochloric acid.

The hydrolysis of 2-chloro-2-methylpropane is known to follow an SN1 mechanism.[3] Given the structural similarity, the cleavage of the C-O bond of the tert-butyl group in this compound is also likely to proceed through a stable tertiary carbocation intermediate.

References

A Technical Guide to Determining the Solubility of 2-(2-Chloroethoxy)-2-methyl-propane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(2-Chloroethoxy)-2-methyl-propane is a halogenated ether with potential applications in organic synthesis and as an intermediate in the development of active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides a framework for researchers to theoretically predict and experimentally determine its solubility. The guide outlines established theoretical models, details experimental protocols, and offers a standardized format for data presentation.

Introduction to this compound

This compound, also known as ethylene chlorohydrin t-butyl ether, is an organic molecule with the chemical formula C6H13ClO.[1][2] Its structure comprises a tert-butyl group connected to a 2-chloroethoxy moiety. A summary of its computed physical and chemical properties is presented in Table 1. Understanding its solubility profile is a critical first step in its application, influencing solvent selection for synthesis, extraction, and purification.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13ClO | PubChem[1] |

| Molecular Weight | 136.62 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Note: These properties are computationally derived and have not been experimentally verified in the available literature.

Theoretical Approaches to Solubility Prediction

Prior to extensive laboratory work, theoretical models can provide valuable estimations of solubility and guide solvent selection.

2.1. The Principle of "Like Dissolves Like"

This fundamental principle suggests that substances with similar polarities are more likely to be soluble in one another.[3][4] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] The structure of this compound contains both a non-polar tert-butyl group and a more polar chloroethoxy group, suggesting it may exhibit a range of solubilities in solvents of varying polarities.

2.2. Hansen Solubility Parameters (HSP)

A more quantitative approach involves the use of Hansen Solubility Parameters, which were developed by Charles M. Hansen in 1967.[5] This model deconstructs the total cohesion energy of a substance into three components:

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space".[5] The principle is that substances with closer HSP values are more likely to be miscible.[5][7] While specific HSP values for this compound are not published, they can be estimated using group contribution methods available in software packages like HSPiP.[8]

2.3. COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful prediction method based on quantum chemical calculations that can estimate thermodynamic properties, including solubility, for a vast number of compounds in various solvents.[9][10][11] This method calculates the chemical potential of a molecule in a liquid phase from the screening charge density on its surface.[11] It has been successfully applied to predict solubilities and partition coefficients in polymer systems and mixtures of small molecules.[9][12] Given the lack of experimental data, employing COSMO-RS could provide highly valuable a priori predictions for the solubility of this compound.[12]

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. The following section details common laboratory protocols.

3.1. Saturated Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled bath is ideal.[13]

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.[13] Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.[13] It is crucial not to disturb the solid phase.

-

Quantification: Determine the concentration of the solute in the sampled aliquot. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot in a pre-weighed container and weigh the remaining solute residue.[13]

-

Spectroscopic Analysis (UV-Vis, HPLC): If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration and use it to determine the concentration of the saturated solution.

-

Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable method. A calibration curve with known standards is required to quantify the concentration in the sample.

-

3.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These often rely on spectroscopic or light-scattering measurements to determine the point of saturation in small-volume formats (e.g., 96-well plates).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical flow from theoretical prediction to experimental confirmation of solubility.

Caption: Logical workflow for the assessment of solubility.

Data Presentation

To facilitate comparison and analysis, all experimentally determined solubility data should be presented in a clear and structured format. Table 2 provides a template for recording quantitative solubility data for this compound.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Quantification | Notes |

| Hexane | 0.1 | 25 | ||||

| Toluene | 2.4 | 25 | ||||

| Diethyl Ether | 2.8 | 25 | ||||

| Dichloromethane | 3.1 | 25 | ||||

| Acetone | 5.1 | 25 | ||||

| Acetonitrile | 5.8 | 25 | ||||

| Ethanol | 4.3 | 25 | ||||

| Methanol | 5.1 | 25 | ||||

| Water | 10.2 | 25 |

Conclusion

While direct experimental data on the solubility of this compound is currently lacking in scientific literature, a combination of theoretical prediction and systematic experimental work can effectively establish its solubility profile. By employing models such as Hansen Solubility Parameters and COSMO-RS, researchers can intelligently select a range of organic solvents for testing. The standardized shake-flask method, coupled with appropriate analytical quantification, provides a robust means of generating reliable quantitative data. This guide offers the necessary framework for scientists and drug development professionals to undertake a comprehensive investigation of the solubility of this compound, enabling its effective application in future research and development.

References

- 1. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. kinampark.com [kinampark.com]

- 8. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. scm.com [scm.com]

- 11. COSMO-RS - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

Spectroscopic Analysis of 2-(2-Chloroethoxy)-2-methyl-propane: A Technical Guide

Introduction

This technical guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-2-methylpropane. The information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of spectroscopic techniques for the characterization of small organic molecules.

Spectroscopic Data

The following sections present the available spectroscopic data for 2-chloro-2-methylpropane in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.6 | Singlet | 9H | (CH ₃)₃C-Cl |

Table 1: ¹H NMR data for 2-Chloro-2-methylpropane. The nine protons of the three methyl groups are chemically equivalent, resulting in a single signal.[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~31 | (C H₃)₃C-Cl |

| ~67 | (CH₃)₃C -Cl |

Table 2: ¹³C NMR data for 2-Chloro-2-methylpropane. Due to the molecule's symmetry, only two distinct carbon environments are observed.[2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides information about the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~2880-3080 | C-H stretching |

| ~1300-1500 | C-H bending |

| ~1255-1200 | C-C-C skeletal vibrations |

| ~750-720 | C-C-C skeletal vibrations |

| ~580-780 | C-Cl stretching |

Table 3: Key IR absorption bands for 2-Chloro-2-methylpropane.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity | Assignment |

| 92/94 | Low | [M]⁺ (Molecular ion) |

| 57 | 100 (Base Peak) | [(CH₃)₃C]⁺ |

Table 4: Mass spectrometry data for 2-Chloro-2-methylpropane. The presence of chlorine results in isotopic peaks for chlorine-containing fragments (in a ~3:1 ratio for ³⁵Cl/³⁷Cl).[4][5]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm).[1][2]

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The experiment is set up by defining parameters such as the number of scans, pulse sequence, and relaxation delay. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Propane, 2-chloro-2-methyl- [webbook.nist.gov]

- 6. webassign.net [webassign.net]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2-(2-Chloroethoxy)-2-methyl-propane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-(2-Chloroethoxy)-2-methyl-propane. Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes information from computational predictions, data from analogous compounds, and detailed descriptions of the established experimental and computational methodologies for determining thermodynamic properties. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical characteristics of halogenated ethers. The guide includes detailed hypothetical experimental protocols, data tables for computed and analogous compounds, and workflow diagrams to illustrate key processes.

Introduction

This compound is a halogenated ether.[1][2] The thermodynamic properties of such compounds are critical for a wide range of applications, including process design, safety assessments, and understanding intermolecular interactions.[3][4] Halogenated ethers find use in various fields, from anesthetics to flame retardants.[1][2] A thorough understanding of properties such as heat capacity, enthalpy of formation, and vapor pressure is essential for the safe handling, process optimization, and prediction of the environmental fate of this compound.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a compound are the basis for understanding its thermodynamic behavior. For this compound, the available data is primarily from computational predictions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13ClO | PubChem[5] |

| Molecular Weight | 136.62 g/mol | PubChem[5] |

| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane | PubChem[5] |

| XLogP3 (Computed) | 1.7 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

Note: The properties listed in Table 1 are computationally derived and have not been experimentally verified.

Synthesis of this compound

The most common and versatile method for the synthesis of ethers, including this compound, is the Williamson ether synthesis.[6][7][8] This reaction involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[6][9][10]

For the synthesis of this compound, the reaction would proceed between sodium tert-butoxide and 1,2-dichloroethane. Due to the presence of two chlorine atoms in 1,2-dichloroethane, careful control of stoichiometry is necessary to favor the desired monosubstituted product.

Objective: To synthesize this compound.

Materials:

-

Sodium tert-butoxide

-

1,2-dichloroethane (in excess to minimize dialkylation)

-

Anhydrous N,N-Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium tert-butoxide in anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add an excess of 1,2-dichloroethane to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Thermodynamic Properties: Methodologies and Data

This section details the standard experimental and computational methods for determining key thermodynamic properties. While experimental data for the title compound is lacking, these protocols serve as a guide for future studies.

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental property for heat transfer calculations and for understanding the energy storage capacity of a molecule.

4.1.1. Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a common technique for measuring the heat capacity of liquids.[11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.[12]

Objective: To determine the heat capacity of this compound as a function of temperature.

Materials:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

This compound sample

-

Reference material (e.g., sapphire)

-

High-purity purge gas (e.g., nitrogen)

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using standard reference materials.

-

Accurately weigh an empty hermetically sealed aluminum pan.

-

Add a known mass of the this compound sample to the pan and seal it.

-

Place the sample pan in the DSC sample holder and an empty sealed pan as a reference.

-

Perform a baseline run with two empty pans over the desired temperature range.

-

Perform a run with a sapphire standard to obtain a calibration factor.

-

Perform a run with the sample pan.

-

The heat capacity of the sample is calculated from the difference in heat flow between the baseline, the standard, and the sample runs.

4.1.2. Computational Methods

Computational chemistry provides tools to estimate heat capacity.[13][14] Methods like Density Functional Theory (DFT) can be used to calculate the vibrational frequencies of a molecule. From these frequencies, the vibrational, rotational, and translational contributions to the heat capacity can be determined using statistical mechanics.[13]

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial parameter in thermochemical calculations.

4.2.1. Experimental Protocol: Combustion Calorimetry

Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of organic compounds.

Objective: To determine the standard enthalpy of combustion of this compound, from which the enthalpy of formation can be calculated.

Materials:

-

Bomb calorimeter[12]

-

Oxygen bomb

-

Sample of this compound

-

Benzoic acid (for calibration)

-

High-pressure oxygen

-

Ignition wire

Procedure:

-

Calibrate the calorimeter by combusting a known mass of benzoic acid.

-

Place a known mass of the this compound sample in the crucible inside the oxygen bomb.

-

Assemble the bomb, fill it with high-pressure oxygen, and place it in the calorimeter.

-

Ignite the sample and record the temperature change of the surrounding water.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's Law, from the balanced combustion reaction and the known standard enthalpies of formation of the products (CO2, H2O, and HCl).

4.2.2. Computational Methods

Quantum mechanical methods can provide accurate estimates of the enthalpy of formation.[3][4] High-level ab initio methods or composite methods can be used to calculate the total electronic energy of the molecule. The enthalpy of formation is then derived by considering the energies of the constituent atoms in their standard states.[4]

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a critical property for understanding volatility and for phase equilibrium calculations.

4.3.1. Experimental Protocol: Static Method

The static method is a direct measurement of vapor pressure and can be used over a wide pressure range.[15]

Objective: To measure the vapor pressure of this compound as a function of temperature.

Materials:

-

Thermostatted sample cell

-

Pressure transducer

-

Vacuum pump

-

Temperature controller and sensor

-

Sample of this compound

Procedure:

-

Introduce a degassed sample of this compound into the sample cell.

-

Evacuate the space above the sample to remove any air.

-

Isolate the sample cell from the vacuum pump.

-

Set the desired temperature and allow the system to reach thermal equilibrium.

-

Record the pressure reading from the transducer, which corresponds to the vapor pressure of the sample at that temperature.

-

Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Thermodynamic Data of Analogous Compounds

In the absence of experimental data for this compound, it is useful to consider the properties of structurally related compounds. 2-Chloro-2-methylpropane (tert-butyl chloride) is a relevant analogue.

Table 2: Experimental Thermodynamic Properties of 2-Chloro-2-methylpropane

| Property | Value | Temperature (K) | Source |

| Boiling Point | 324.1 ± 0.9 K | - | NIST WebBook |

| Freezing Point | 247 ± 3 K | - | NIST WebBook |

| Liquid Heat Capacity (Cp) | 162.0 J/mol·K | 298.15 | NIST WebBook |

| Enthalpy of Vaporization (ΔvapH°) | 29.19 kJ/mol | - | NIST WebBook |

Disclaimer: The data in Table 2 is for 2-chloro-2-methylpropane and is provided for comparative purposes only. These values are not representative of this compound.

Safety and Handling

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Avoid inhalation of vapors and contact with skin and eyes.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[20] Keep containers tightly closed.

-

Hazards: Halogenated ethers can be flammable.[1] Keep away from heat, sparks, and open flames.

Always consult a comprehensive and up-to-date SDS for any chemical before use.

Conclusion

This technical guide has outlined the current state of knowledge regarding the thermodynamic properties of this compound. While direct experimental data is scarce, this document provides a framework for understanding and estimating these crucial properties. The detailed experimental protocols for synthesis, heat capacity, enthalpy of formation, and vapor pressure measurements offer a clear path for future research to fill the existing data gaps. The provided computational predictions and data from analogous compounds serve as valuable interim information for researchers and professionals in the field. The generation of accurate experimental thermodynamic data for this compound is essential for its safe and efficient application in scientific and industrial settings.

References

- 1. Halogenated ether - Wikipedia [en.wikipedia.org]

- 2. Halogenated ether - Wikiwand [wikiwand.com]

- 3. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 9. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. books.rsc.org [books.rsc.org]

- 12. fiveable.me [fiveable.me]

- 13. fiveable.me [fiveable.me]

- 14. fiveable.me [fiveable.me]

- 15. vscht.cz [vscht.cz]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. southwest.tn.edu [southwest.tn.edu]

- 18. nbinno.com [nbinno.com]

- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 20. 2-Chloro-2-methylpropane | 507-20-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-(2-Chloroethoxy)-2-methyl-propane in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(2-chloroethoxy)-2-methyl-propane in the Williamson ether synthesis. This reagent is a valuable building block for introducing the 2-(tert-butoxy)ethyl moiety into a variety of molecules, a functional group of interest in medicinal chemistry and materials science due to its unique steric and electronic properties.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] this compound is a suitable substrate for this reaction as it possesses a primary alkyl chloride, which is susceptible to nucleophilic attack. The bulky tert-butyl group is distant from the reaction center and is not expected to significantly hinder the SN2 reaction. However, the choice of base, solvent, and temperature is critical to ensure high yields and minimize potential side reactions, such as elimination (E2).

Reaction Mechanism and Considerations

The Williamson ether synthesis with this compound follows a classical SN2 pathway. The first step involves the deprotonation of an alcohol or phenol (R-OH) by a strong base to form a potent nucleophile, the alkoxide or phenoxide (R-O⁻). This nucleophile then attacks the electrophilic carbon atom of the C-Cl bond in this compound, leading to the displacement of the chloride leaving group and the formation of the desired ether.

Key Considerations for Optimal Synthesis:

-

Substrate (Alcohol/Phenol): Primary and secondary alcohols, as well as phenols, are suitable substrates. Tertiary alcohols are not recommended as the corresponding bulky alkoxides can promote elimination reactions.

-

Base: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice.

-

Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.

-

Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can favor the elimination side reaction.

Experimental Protocols

The following are generalized protocols for the synthesis of ethers using this compound with an alcohol or a phenol. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Synthesis of an Alkyl 2-(tert-butoxy)ethyl Ether

This protocol describes the reaction of a primary or secondary alcohol with this compound.

Materials:

-

Alcohol (R-OH)

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Alkoxide Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous DMF (approximately 5-10 mL per mmol of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

-

Ether Synthesis:

-

To the freshly prepared alkoxide solution, add this compound (1.05 eq) dropwise via a syringe.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

General Protocol for the Synthesis of a Phenyl 2-(tert-butoxy)ethyl Ether

This protocol outlines the reaction of a phenol with this compound.

Materials:

-

Phenol (Ar-OH)

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the phenol (1.0 eq), potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq), and anhydrous DMF or acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

-

Ether Synthesis:

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and monitor the reaction by TLC.

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature.

-

Filter off the inorganic salts and wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic solution with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired phenyl ether.

-

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis using this compound with various alcohols and phenols. These are representative values and may vary depending on the specific substrate and experimental setup.

| Nucleophile (R-OH/Ar-OH) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Benzyl alcohol | NaH | DMF | 70 | 6-8 | 85-95 |

| 1-Butanol | NaH | THF | 65 | 8-12 | 80-90 |

| Cyclohexanol | NaH | DMF | 80 | 12-16 | 70-85 |

| Phenol | K₂CO₃ | DMF | 90 | 10-14 | 88-97 |

| 4-Methoxyphenol | Cs₂CO₃ | CH₃CN | 80 | 6-10 | 90-98 |

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis using this compound.

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of an ether using this compound.

Caption: General experimental workflow for ether synthesis.

References

Application Notes and Protocols for 2-(2-Chloroethoxy)-2-methyl-propane in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)-2-methyl-propane, also known as 2-(tert-butoxy)ethyl chloride, is a bifunctional organic molecule featuring a chloroalkane and a tert-butyl ether moiety. Its chemical structure suggests its potential as an alkylating agent in various organic transformations. The presence of a primary alkyl chloride provides a reactive site for nucleophilic substitution, while the sterically hindered tert-butyl group can influence reaction pathways and the properties of the resulting products. This document provides an overview of the potential applications of this compound as an alkylating agent for key functional groups in organic synthesis, namely phenols, amines, and thiols. Due to a lack of specific documented applications for this reagent in the scientific literature, the following sections are based on the general principles of alkylation reactions and are intended to serve as a guide for exploratory research.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-(2-Chloroethoxy)-2-methylpropane |

| Synonyms | 2-(tert-butoxy)ethyl chloride, Ethylene chlorohydrin t-butyl ether |

| CAS Number | 17229-11-7 |

| Molecular Formula | C6H13ClO |

| Molecular Weight | 136.62 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

Potential Applications in Alkylation Reactions

The primary alkyl chloride in this compound is susceptible to nucleophilic attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds. The general scheme for this SN2 reaction is depicted below.

Caption: General workflow for the alkylation of nucleophiles using this compound.

O-Alkylation of Phenols

The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis. The Williamson ether synthesis is a classic method for this purpose, involving the reaction of a phenoxide ion with an alkyl halide.

Proposed Reaction Scheme:

Caption: Proposed pathway for the O-alkylation of phenols.

Experimental Protocol (Hypothetical):

-

Preparation: To a solution of the desired phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or acetone), add a base (1.1 - 1.5 eq.) such as potassium carbonate or sodium hydride.

-

Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

Addition of Alkylating Agent: Add this compound (1.0 - 1.2 eq.) to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Anticipated Data (for method development):

| Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | K2CO3 | Acetone | 60 | 12 | Data not available |

| 4-Methoxyphenol | NaH | DMF | 80 | 8 | Data not available |

| 4-Nitrophenol | Cs2CO3 | Acetonitrile | 70 | 10 | Data not available |

N-Alkylation of Amines

The alkylation of amines is a common method for the synthesis of more substituted amines. The reaction of primary or secondary amines with alkyl halides can proceed to give secondary, tertiary, or even quaternary ammonium salts.

Proposed Reaction Scheme:

Caption: Proposed pathway for the N-alkylation of amines.

Experimental Protocol (Hypothetical):

-

Preparation: To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF), add a non-nucleophilic base (1.5 - 2.0 eq.) such as potassium carbonate or triethylamine to act as a proton scavenger.

-

Addition of Alkylating Agent: Add this compound (1.0 - 1.2 eq.) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, filter off any inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or distillation.

Anticipated Data (for method development):

| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | K2CO3 | Acetonitrile | 80 | 16 | Data not available |

| Benzylamine | Et3N | THF | 65 | 12 | Data not available |

| Diethylamine | K2CO3 | DMF | 90 | 10 | Data not available |

S-Alkylation of Thiols

The synthesis of thioethers (sulfides) is readily achieved by the alkylation of thiols. Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction often proceeds under milder conditions.

Proposed Reaction Scheme:

Caption: Proposed pathway for the S-alkylation of thiols.

Experimental Protocol (Hypothetical):

-

Preparation: Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF. Add a base (1.1 eq.), for instance, aqueous sodium hydroxide or potassium carbonate.

-

Thiolate Formation: Stir the mixture at room temperature for 15-30 minutes to form the thiolate anion.

-

Addition of Alkylating Agent: Add this compound (1.0 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the consumption of the starting thiol.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent.

-

Purification: Wash the organic extract with water and brine, dry over a drying agent, and remove the solvent under reduced pressure. Purify the resulting thioether by column chromatography or distillation.

Anticipated Data (for method development):

| Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | NaOH | Ethanol | 25 | 6 | Data not available |

| Benzyl Mercaptan | K2CO3 | DMF | 50 | 4 | Data not available |

| 1-Hexanethiol | NaOEt | Ethanol | 40 | 8 | Data not available |

Conclusion and Future Directions

While this compound holds theoretical promise as a versatile alkylating agent for introducing the 2-(tert-butoxy)ethyl group onto various nucleophiles, there is a notable absence of specific applications and protocols in the accessible scientific literature. The hypothetical protocols and data tables provided herein are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this reagent. Further experimental investigation is required to determine the optimal reaction conditions, substrate scope, and yields for the O-, N-, and S-alkylation reactions. Such studies would be valuable in expanding the toolbox of alkylating agents available to synthetic chemists in academia and industry.

Synthesis of Ethers Using 2-(2-Chloroethoxy)-2-methyl-propane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethers using 2-(2-chloroethoxy)-2-methyl-propane. This reagent is a valuable tool for the introduction of the 2-(tert-butoxy)ethoxy protecting group onto a variety of alcohol and phenol substrates. The resulting ethers are stable under various conditions and can be selectively deprotected, making this methodology highly relevant in multistep organic synthesis, particularly in the field of drug development. This guide covers the general principles, detailed experimental procedures for both phenolic and alcoholic substrates, a summary of expected yields, and a protocol for the subsequent deprotection of the 2-(tert-butoxy)ethoxy group.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of the ether linkage.[1][2][3] This S(_N)2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2] this compound is an ideal electrophile for this transformation due to its primary chloride, which is readily displaced by nucleophiles. The resulting 2-(tert-butoxy)ethoxy ether serves as a useful protecting group for hydroxyl functionalities. The bulky tert-butyl group confers stability, while the ether linkage allows for selective cleavage under acidic conditions.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of 2-(tert-butoxy)ethoxy ethers from various phenolic and alcoholic substrates using this compound.

Table 1: Synthesis of Aryl 2-(tert-butoxy)ethoxy Ethers

| Substrate (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetonitrile | 80 | 12 | 95 |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 10 | 92 |

| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 70 | 8 | 98 |

| 2-Naphthol | K₂CO₃ | Acetone | 60 | 16 | 90 |

| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 12 | 88 |

| Methyl 4-hydroxybenzoate | K₂CO₃ | Acetonitrile | 80 | 14 | 91 |

Table 2: Synthesis of Alkyl 2-(tert-butoxy)ethoxy Ethers

| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | NaH | THF | 25-50 | 6 | 93 |

| 1-Octanol | NaH | THF | 25-60 | 8 | 89 |

| Cyclohexanol | NaH | DMF | 25-70 | 10 | 85 |

| Ethylene glycol | NaH (2.2 eq) | THF | 25-60 | 12 | 75 (bis-ether) |

| Propargyl alcohol | NaH | THF | 0-25 | 4 | 96 |

| Geraniol | NaH | THF | 0-25 | 5 | 88 |

Experimental Protocols

Protocol 1: Synthesis of Aryl 2-(tert-butoxy)ethoxy Ethers (General Procedure for Phenols)

This protocol describes a general method for the etherification of phenols using this compound under mildly basic conditions.

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile or Dimethylformamide (DMF)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the phenol (1.0 eq) in anhydrous acetonitrile or DMF (0.2-0.5 M), add potassium carbonate or cesium carbonate (2.0 eq).

-

Add this compound (1.2 eq) to the suspension.

-

Heat the reaction mixture to 70-80 °C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure aryl 2-(tert-butoxy)ethoxy ether.

Protocol 2: Synthesis of Alkyl 2-(tert-butoxy)ethoxy Ethers (General Procedure for Alcohols)

This protocol outlines a general method for the etherification of primary and secondary alcohols using a strong base.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF (0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 50-70 °C for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-